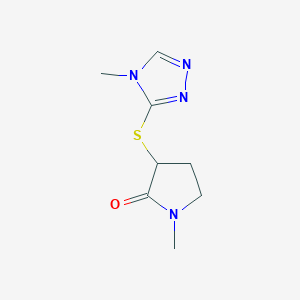
1-甲基-3-((4-甲基-4H-1,2,4-三唑-3-基)硫代)吡咯烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one” is a complex organic molecule that contains several functional groups. It has a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). It also contains a 1,2,4-triazole group, which is a type of azole, a class of five-membered nitrogen-containing heterocycles . The molecule also has a thioether linkage connecting the triazole and pyrrolidinone rings.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simple precursors. The 1,2,4-triazole ring could potentially be synthesized from a reaction involving hydrazine and a suitable nitrile . The pyrrolidin-2-one ring could be formed through a cyclization reaction involving an appropriate amino acid derivative. The thioether linkage could be formed through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The pyrrolidin-2-one ring is a five-membered ring with a carbonyl group and a nitrogen atom. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms. The thioether linkage is a sulfur atom connected to two carbon atoms .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carbonyl group in the pyrrolidin-2-one ring could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction. The triazole ring could potentially participate in reactions involving the nitrogen atoms, such as protonation, alkylation, or acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the polarity of its functional groups, the presence of hydrogen-bonding capabilities, and its overall molecular size and shape .科学研究应用
Anticancer and Antitumor Activity
Research has shown that this compound possesses promising anticancer and antitumor properties. It inhibits cell proliferation, induces apoptosis, and disrupts tumor growth. Its mechanism of action involves interfering with key cellular pathways, making it a potential candidate for cancer therapy .
Nonlinear Optical Properties
The compound’s structure suggests it may exhibit nonlinear optical behavior. Researchers have investigated its potential as a nonlinear optical material for applications in photonics, telecommunications, and optical signal processing. Its unique electronic properties make it an interesting candidate for these purposes .
Antimicrobial Activity
Studies have explored the antimicrobial potential of this compound. Specifically, derivatives of 1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one have demonstrated activity against bacteria, fungi, and other pathogens. These findings highlight its potential as an antimicrobial agent .
Coordination Chemistry
Given its sulfur-containing moiety, this compound can act as a ligand in coordination chemistry. Researchers have investigated its coordination behavior with transition metal ions, leading to the design of novel metal complexes. These complexes may find applications in catalysis, materials science, and bioinorganic chemistry .
Organic Synthesis
The compound’s unique structure makes it valuable in organic synthesis. Chemists have utilized it as a building block to create more complex molecules. Its reactivity and versatility allow for the construction of diverse chemical architectures .
Pharmacological Studies
Although limited, some studies have explored the pharmacological properties of this compound. Researchers have investigated its effects on various biological targets, including enzymes and receptors. Further research is needed to fully understand its pharmacological potential .
未来方向
属性
IUPAC Name |
1-methyl-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c1-11-4-3-6(7(11)13)14-8-10-9-5-12(8)2/h5-6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCXLZYJCFQYOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)SC2=NN=CN2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

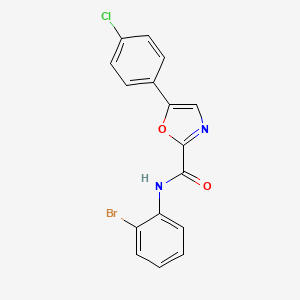
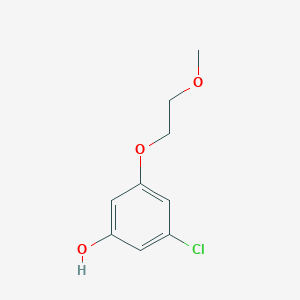
![1-(3-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2416363.png)

![3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2416369.png)

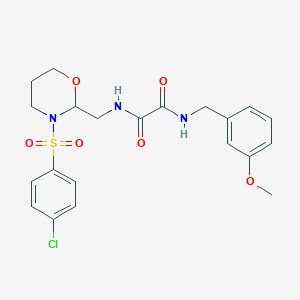

![N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2416374.png)
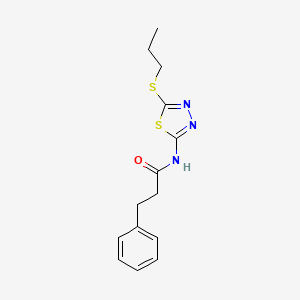
![N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2416377.png)
![2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2416380.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2416381.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2416382.png)